molecular formula C21H21ClN2O4 B5785617 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide

Numéro de catalogue B5785617
Poids moléculaire: 400.9 g/mol
Clé InChI: JHGSEWYTHXTXQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDP-9066 belongs to the class of compounds known as piperidine carboxamides, which have been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.

Mécanisme D'action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This profile is similar to that of atypical antipsychotic drugs, which suggests that N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide may have similar therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its antipsychotic, anti-inflammatory, and analgesic effects, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in rodents. N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide for lab experiments is its potent and selective pharmacological profile, which allows for precise manipulation of neurotransmitter systems in the brain. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has a favorable safety profile, which reduces the risk of adverse effects in animal models. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide is its relatively low solubility, which may limit its use in certain experimental paradigms.

Orientations Futures

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide in the treatment of schizophrenia and other psychiatric disorders. Additional preclinical studies are needed to further elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide and to determine its efficacy and safety in animal models. Clinical trials in humans may also be warranted to evaluate the potential therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide in psychiatric disorders. Additionally, further research is needed to explore the potential anti-inflammatory and analgesic effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide in animal models and humans.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with chloroacetyl chloride to form 1-(2,3-dihydro-1,3-benzodioxol-5-yl)ethanone. This intermediate is then reacted with piperidine-4-carboxylic acid to form the corresponding amide, which is subsequently acylated with 4-chlorobenzoyl chloride to yield N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide. The overall yield of this synthesis method is approximately 30%.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of conditions, including schizophrenia, bipolar disorder, and depression. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to exhibit potent antipsychotic effects, with a mechanism of action similar to that of atypical antipsychotic drugs such as clozapine. N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting potential applications in the treatment of pain and inflammation.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c22-17-4-2-16(3-5-17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-1-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSEWYTHXTXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.